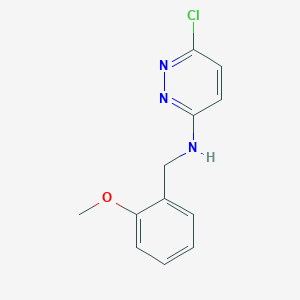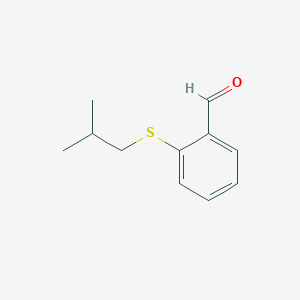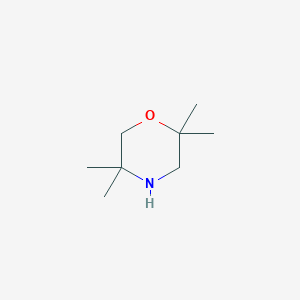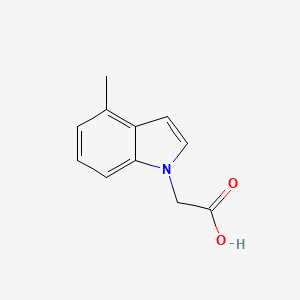
(4-甲基-1H-吲哚-1-基)乙酸
描述
(4-methyl-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
(4-methyl-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which include (4-methyl-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are of wide interest due to their diverse biological and clinical applications .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the synthesis of indole derivatives can be environmentally benign, due to the avoidance of chromatography and isolation steps .
生化分析
Biochemical Properties
(4-Methyl-1H-indol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including (4-methyl-1H-indol-1-yl)acetic acid, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific enzyme or protein involved.
Cellular Effects
The effects of (4-methyl-1H-indol-1-yl)acetic acid on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (4-methyl-1H-indol-1-yl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (4-methyl-1H-indol-1-yl)acetic acid involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can bind to specific receptors or enzymes, leading to the modulation of their activity . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-methyl-1H-indol-1-yl)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including (4-methyl-1H-indol-1-yl)acetic acid, can exhibit varying degrees of stability and degradation under different conditions . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (4-methyl-1H-indol-1-yl)acetic acid can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, (4-methyl-1H-indol-1-yl)acetic acid may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Methyl-1H-indol-1-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of (4-methyl-1H-indol-1-yl)acetic acid, affecting its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of (4-methyl-1H-indol-1-yl)acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of (4-methyl-1H-indol-1-yl)acetic acid in therapeutic applications.
Subcellular Localization
The subcellular localization of (4-methyl-1H-indol-1-yl)acetic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (4-methyl-1H-indol-1-yl)acetic acid within the cell can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1H-indol-1-yl)acetic acid typically involves the reaction of 4-methylindole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for (4-methyl-1H-indol-1-yl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(4-methyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(4-methyl-1H-indol-1-yl)acetic acid is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for certain targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(4-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALGQXRMNJDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B1451728.png)
![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)
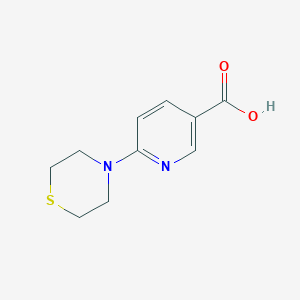
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

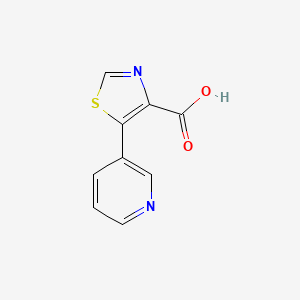
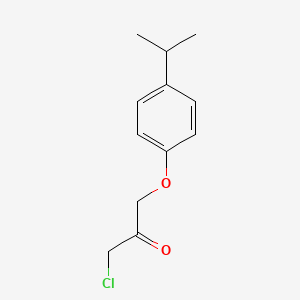
![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
